molecular formula C9H8N2O2S B034649 Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate CAS No. 111042-92-3

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B034649
CAS No.: 111042-92-3
M. Wt: 208.24 g/mol
InChI Key: GXBOOZHVALVKAP-UHFFFAOYSA-N
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Description

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a high-value nitrogen-sulfur heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused thienopyridine scaffold, a privileged structure known for its diverse biological activities and its ability to mimic purine bases, facilitating interactions with a variety of enzymatic targets. The presence of both an ester moiety and a primary amine group at the 2- and 3-positions, respectively, provides versatile synthetic handles for further functionalization, making it an ideal precursor for the synthesis of more complex polyheterocyclic systems.

Properties

IUPAC Name

methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-4-11-3-2-6(5)14-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBOOZHVALVKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549609
Record name Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111042-92-3
Record name Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Chlorocyanopyridines with Methyl Thioglycolate

A widely utilized method for synthesizing methyl aminothienopyridine carboxylates involves the cyclocondensation of chlorocyanopyridines with methyl thioglycolate. For example, methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS: 111042-89-8) is synthesized via a two-step process:

  • Nucleophilic substitution : 2-Chloro-3-cyanopyridine reacts with methyl thioglycolate in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form a thioether intermediate .

  • Cyclization : The intermediate undergoes base-mediated cyclization (e.g., NaOMe/MeOH) to yield the thienopyridine core .

Adapting this method for the [3,2-c] isomer would require substituting 2-chloro-3-cyanopyridine with a regioisomeric chlorocyanopyridine precursor, such as 3-chloro-2-cyanopyridine. While explicit documentation for this adaptation is limited, the reaction mechanism remains analogous:

  • Reaction Conditions :

    • Solvent: DMF or 1,2-dimethoxyethane

    • Base: K₂CO₃ or NaOMe

    • Temperature: Room temperature for substitution; reflux for cyclization .

  • Yield : ~60–88% for analogous compounds .

Diazotization and Functionalization of Aminothienopyridines

Diazotization of 3-aminothienopyridine derivatives offers a pathway to introduce diverse functional groups. For instance, methyl 3-azidothieno[2,3-b]pyridine-2-carboxylate is synthesized by treating methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with nitrous acid (HNO₂) and sodium azide (NaN₃) in sulfuric acid at 0°C . This method could be extrapolated to the [3,2-c] isomer as follows:

  • Diazotization : The amino group is converted to a diazonium salt using NaNO₂/H₂SO₄.

  • Azide Formation : Subsequent reaction with NaN₃ replaces the diazo group with an azide .

Key Parameters :

  • Temperature: 0°C to prevent decomposition of the diazonium intermediate.

  • Solvent: Concentrated H₂SO₄ or aqueous acidic media .

  • Yield: ~70–85% for azide derivatives .

The Buchwald-Hartwig cross-coupling reaction enables the introduction of aryl/heteroaryl amino groups to thienopyridine scaffolds. For example, methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates are synthesized via Pd-catalyzed coupling of brominated precursors with amines . Applying this to the [3,2-c] isomer would involve:

  • Bromination : Introduce a bromine atom at the desired position using reagents like t-BuONO/CuBr₂.

  • Coupling : React the brominated derivative with an amine using a Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃) .

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (2–5 mol%).

  • Ligand: Xantphos (4–10 mol%).

  • Solvent: Toluene or dioxane.

  • Temperature: 80–110°C.

  • Yield: 50–90% for coupled products .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the aforementioned methods:

Method Starting Material Reagents/Conditions Yield Key Challenges
CyclocondensationChlorocyanopyridineK₂CO₃, DMF, NaOMe/MeOH60–88% Regioselectivity of cyclization
Diazotization-Azidation3-AminothienopyridineNaNO₂, H₂SO₄, NaN₃, 0°C70–85% Handling unstable diazonium salts
Buchwald-Hartwig CouplingBromothienopyridinePd(OAc)₂, Xantphos, Cs₂CO₃, 80–110°C50–90% Catalyst cost and ligand stability

Analytical and Practical Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is commonly used to isolate products .

  • Characterization :

    • ¹H/¹³C NMR : Distinct signals for the methyl ester (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.2 ppm) .

    • HRMS : Molecular ion peaks matching the calculated mass (e.g., m/z = 208.24 for C₉H₈N₂O₂S) .

  • Stability : The compound is light-sensitive and requires storage at 2–8°C in dark conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is recognized for its role as a key intermediate in synthesizing various pharmaceutical agents. It has been particularly noted for its efficacy in developing compounds targeting neurological disorders and cancer therapies. Research indicates that derivatives of this compound can act as inhibitors of the IκB kinase (IKK) complex, which is implicated in inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis .

Case Study: Inhibitors of Inflammatory Diseases
A study highlighted the synthesis of substituted derivatives of this compound that effectively inhibit IKK activity. These compounds showed promise in treating conditions such as osteoarthritis and systemic lupus erythematosus by blocking the transcription of pro-inflammatory cytokines like IL-6 and TNF-α .

Biochemical Research

Enzyme Interactions
In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modulate biological processes makes it a valuable tool for understanding cellular mechanisms and identifying potential therapeutic targets.

Case Study: Metabolic Pathway Analysis
Research employing this compound has provided insights into enzyme kinetics and metabolic fluxes in various cellular models. This has implications for drug development strategies aimed at enhancing drug specificity and efficacy .

Material Science

Organic Semiconductors
The compound is also investigated for its potential in material science, particularly in the development of organic semiconductors. These materials are crucial for advancing electronic devices and renewable energy technologies.

Case Study: Electronic Applications
Recent studies have explored the use of this compound in fabricating organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's electronic properties contribute to improved charge transport characteristics, enhancing device performance .

Agricultural Chemistry

Agrochemical Formulations
In agricultural chemistry, this compound plays a role in formulating agrochemicals aimed at improving crop resilience and yield. Its application addresses challenges related to food security and sustainable agriculture.

Case Study: Crop Protection Agents
Research has demonstrated that derivatives of this compound exhibit herbicidal properties, offering a new avenue for developing environmentally friendly crop protection agents that minimize chemical residues in food products .

Analytical Chemistry

Chromatographic Standards
This compound is utilized as a standard in chromatographic techniques, aiding in the accurate quantification of similar compounds within complex mixtures.

Case Study: Method Development
In analytical chemistry laboratories, this compound has been employed to develop robust methods for analyzing pharmaceutical formulations. Its stability and reproducibility make it an ideal candidate for establishing calibration curves in high-performance liquid chromatography (HPLC) applications .

Summary Table of Applications

Field Application Impact/Benefit
PharmaceuticalSynthesis of therapeutic agentsTargeting neurological disorders and cancer
Biochemical ResearchStudying enzyme interactionsInsights into metabolic pathways
Material ScienceDevelopment of organic semiconductorsEnhanced electronic device performance
Agricultural ChemistryFormulating agrochemicalsImproved crop resilience
Analytical ChemistryStandard for chromatographic techniquesAccurate quantification in complex mixtures

Mechanism of Action

The mechanism of action of methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of tumor cells by altering the cell cycle and inducing apoptosis. The compound affects various signaling pathways, including those involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogues

Thieno[3,2-b]pyridine Derivatives

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
  • Structure: The thieno[3,2-b]pyridine core positions the sulfur at ring position 3 and nitrogen at position 2, differing from the [3,2-c] isomer in ring connectivity.
  • Synthesis : Prepared via palladium-catalyzed Buchwald-Hartwig coupling with 2-bromopyridine, achieving yields >80% .
  • 6-Substituted derivatives exhibit anti-hepatocellular carcinoma activity (IC₅₀ values: 1–10 μM in HepG2 cells) with moderate hepatotoxicity .
  • Toxicity : Hepatotoxicity observed in vitro, necessitating structural optimization for therapeutic use .
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 5278-19-3)
  • Structure : Features methyl groups at positions 4 and 6, altering steric and electronic properties.
  • Properties : Molecular weight 236.29 g/mol, melting point >160°C, and increased hydrophobicity due to methyl substituents .
  • Applications: Limited data on bioactivity, but structural modifications suggest enhanced target specificity compared to unsubstituted analogues .

Thieno[2,3-c]pyridine Derivatives

Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (CAS 78790-83-7)
  • Structure : Sulfur at position 2 and nitrogen at position 3, differing in ring fusion from [3,2-c] isomers.
  • Synthesis : Prepared via similar methods to [3,2-b] analogues but with altered starting materials .
  • Applications: No direct biological data reported; structural studies focus on synthetic accessibility .

Pyrrolo[3,2-c]pyridine Analogues

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
  • Structure : Replaces thiophene with pyrrole, altering electronic properties and hydrogen-bonding capacity.
  • Synthesis : Achieved via thermolysis of azido acrylates (66–93% yields) .
  • Applications : Explored in kinase inhibition studies, demonstrating the impact of heterocycle choice on bioactivity .

Comparative Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate 209.27 1.8* Low (aqueous)
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate 208.25 2.1* Moderate (DMF)
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate 222.26 2.3* Low (organic)

*Predicted values based on structural analogues.

Biological Activity

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities, particularly in the context of cancer treatment. This article presents a detailed overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Overview of Biological Activity

This compound has been studied for various biological activities, primarily its anticancer properties . Research indicates that it can inhibit tumor growth and alter cell cycle dynamics in various cancer cell lines.

Key Findings

  • Antitumor Activity : The compound has shown potential as an antitumor agent, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. In vitro studies have demonstrated significant growth inhibition with minimal toxicity to non-tumorigenic cells (MCF-12A) .
  • Cell Cycle Alterations : Treatment with this compound has been associated with a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . Specifically, one study reported that a derivative of this compound increased the G0/G1 phase while decreasing the S phase in cancer cells .

The mechanism by which this compound exerts its effects involves several biochemical pathways:

  • Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival. It alters the cell cycle profile, leading to increased apoptosis in cancer cells .
  • Targeting Specific Kinases : Some derivatives have been identified as inhibitors of various kinases involved in cancer progression, including glycogen synthase kinase-3 (GSK-3) and others related to cell survival pathways .

Study 1: Antitumor Effects on Breast Cancer Cells

A study evaluated several derivatives of this compound for their antitumor effects on TNBC cell lines. The most promising compound demonstrated:

  • GI50 Value : 13 µM against MDA-MB-231 cells.
  • Cell Cycle Impact : Increased G0/G1 phase and decreased S phase without significant changes in apoptotic markers such as PARP or caspase-3 .

Study 2: Hepatocellular Carcinoma (HCC)

In vitro studies on HepG2 cells (a model for HCC) revealed that certain derivatives exhibited:

  • GI50 Values : As low as 1.2 mM for the most potent derivative.
  • Hepatotoxicity Assessment : No significant toxicity was observed in porcine liver primary cell cultures at effective concentrations .

Data Tables

CompoundCell LineGI50 (µM)Apoptosis InductionCell Cycle Effect
2eMDA-MB-23113No significant changeIncreased G0/G1
2fHepG21.2Not assessedArrested G2/M
ControlMCF-12A>100N/AN/A

Q & A

Q. What are the common synthetic routes for Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate and its derivatives?

Methodological Answer: The compound and its derivatives are synthesized via Pd-catalyzed Buchwald-Hartwig C–N coupling. For example, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate reacts with bromo-nitrobenzenes using xantphos as a ligand, Cs₂CO₃ as a base, and palladium catalysts. Reaction optimization involves controlling temperature (80–100°C), solvent selection (e.g., toluene or dioxane), and ligand-to-metal ratios to achieve diastereoselectivity. Post-synthesis purification typically employs column chromatography or recrystallization .

Q. How is this compound characterized structurally?

Methodological Answer: Structural characterization relies on:

  • Spectroscopic techniques : ¹H/¹³C NMR for verifying substituent positions and aromaticity.
  • Elemental analysis : Confirming empirical formulas (e.g., C, H, N, S content).
  • Mass spectrometry : Identifying molecular ion peaks and fragmentation patterns.
    Advanced facilities like the Collective Use Center "Physicochemical Methods" (Herzen State Pedagogical University) employ these methods for nitro compounds and heterocycles .

Advanced Research Questions

Q. What methodologies are employed to evaluate the anticancer activity of this compound derivatives?

Methodological Answer: Key methodologies include:

  • In vitro cytotoxicity assays : HepG2 liver cancer cells are treated with derivatives (e.g., 6-substituted analogs) to determine IC₅₀ values via MTT assays.
  • Cell cycle analysis : Flow cytometry with propidium iodide staining identifies G0/G1 or S-phase arrest.
  • QSAR studies : Computational models correlate structural features (e.g., substituent electronegativity) with bioactivity .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Cell line variability : HepG2 vs. other lines (e.g., differing p53 status).
  • Assay conditions : Serum concentration, incubation time, and solvent (DMSO vs. ethanol).
  • Compound purity : HPLC validation (>95% purity) is critical.
    Standardized protocols (e.g., NIST guidelines) and inter-lab validation reduce variability .

Q. What catalytic systems optimize the synthesis of derivatives via C–N coupling?

Methodological Answer: Optimization strategies include:

  • Ligand selection : Xantphos enhances Pd catalyst stability and coupling efficiency.
  • Base choice : Cs₂CO₃ outperforms K₂CO₃ in deprotonating amine groups.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction yields.
    Reaction monitoring via TLC or in situ FTIR ensures intermediate stability .

Q. How do researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?

Methodological Answer:

  • pH-dependent studies : Incubate the compound in buffers (pH 1–10) at 37°C.
  • HPLC/MS analysis : Monitor degradation products (e.g., free carboxylic acid).
  • Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay equations.
    Example: Methyl esters hydrolyze rapidly under alkaline conditions (pH >9) via nucleophilic attack .

Contradiction Analysis & Mechanistic Insights

Q. Why do some derivatives show hepatotoxicity despite anticancer activity?

Methodological Answer: Mechanistic studies reveal:

  • Mitochondrial toxicity : ROS generation in non-tumor liver cells (e.g., LO2 line).
  • Metabolic profiling : CYP450-mediated oxidation produces reactive intermediates.
  • Structure-toxicity relationships : Electron-withdrawing substituents (e.g., NO₂) increase hepatotoxicity risk.
    Co-administration with antioxidants (e.g., NAC) mitigates toxicity in preclinical models .

Q. How do steric and electronic effects influence QSAR predictions for this compound?

Methodological Answer:

  • Steric parameters : Larger substituents (e.g., aryl groups) reduce binding to hydrophobic pockets.
  • Electronic parameters : Hammett constants (σ) correlate with electron-deficient thienopyridine cores.
  • 3D-QSAR : CoMFA/CoMSIA models map electrostatic and steric fields to activity cliffs .

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